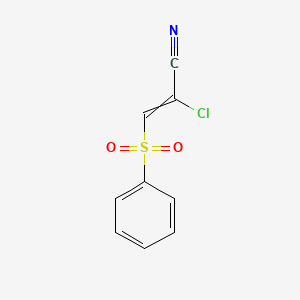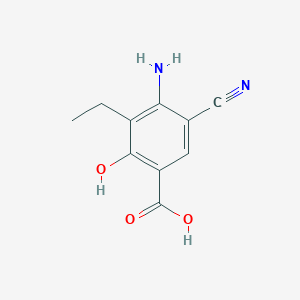
4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant capabilities. Hydroxybenzoic acids are prominent phenolic acids found in nature, often in fruits, vegetables, and other plant sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where cyanoacetamides are prepared and further reacted to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating oxidative stress pathways, interacting with enzymes involved in antioxidant defense, and influencing gene expression related to inflammation and cell survival .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Shares similar structural features but differs in the position of functional groups.
4-Amino-5-cyano-2-hydroxybenzoic acid: Similar in structure but lacks the ethyl group.
Uniqueness
4-Amino-5-cyano-3-ethyl-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its ethyl group differentiates it from other hydroxybenzoic acids, potentially influencing its solubility and interaction with biological targets.
Propiedades
Número CAS |
72817-95-9 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
4-amino-5-cyano-3-ethyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-2-6-8(12)5(4-11)3-7(9(6)13)10(14)15/h3,13H,2,12H2,1H3,(H,14,15) |
Clave InChI |
ASXOZTQWUJXFGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1O)C(=O)O)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)

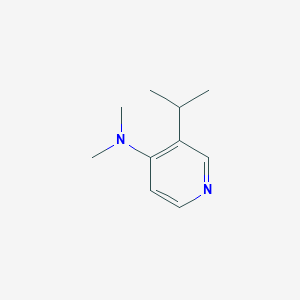
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)

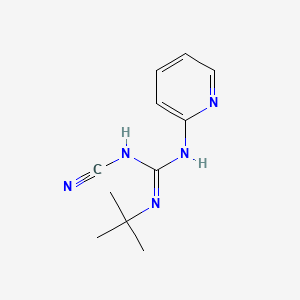
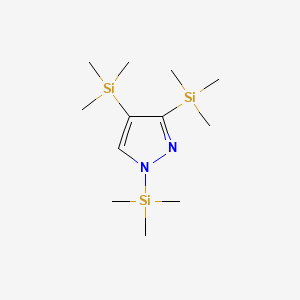
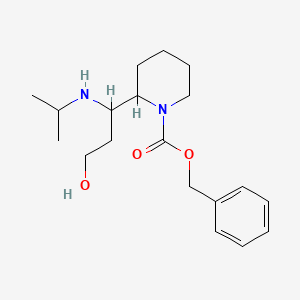
![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)


![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
